molecular formula C20H20N4O3S B11199183 4-cyclopropyl-6-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2H-pyridazino[4,5-b][1,4]thiazine-3,5(4H,6H)-dione

4-cyclopropyl-6-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2H-pyridazino[4,5-b][1,4]thiazine-3,5(4H,6H)-dione

Cat. No.: B11199183
M. Wt: 396.5 g/mol
InChI Key: DPJZEKYBGMZHHX-UHFFFAOYSA-N
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Description

4-CYCLOPROPYL-6-[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]-2H,3H,4H,5H,6H-PYRIDAZINO[4,5-B][1,4]THIAZINE-3,5-DIONE is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a cyclopropyl group, a tetrahydroquinoline moiety, and a pyridazino-thiazine core, making it an interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CYCLOPROPYL-6-[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]-2H,3H,4H,5H,6H-PYRIDAZINO[4,5-B][1,4]THIAZINE-3,5-DIONE involves multiple steps, starting from readily available precursors. The key steps typically include:

    Formation of the cyclopropyl group: This can be achieved through cyclopropanation reactions using reagents like diazomethane or Simmons-Smith reagents.

    Construction of the tetrahydroquinoline moiety: This can be synthesized via Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

    Assembly of the pyridazino-thiazine core: This involves cyclization reactions, often using thioamide and hydrazine derivatives under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-CYCLOPROPYL-6-[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]-2H,3H,4H,5H,6H-PYRIDAZINO[4,5-B][1,4]THIAZINE-3,5-DIONE can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-CYCLOPROPYL-6-[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]-2H,3H,4H,5H,6H-PYRIDAZINO[4,5-B][1,4]THIAZINE-3,5-DIONE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-CYCLOPROPYL-6-[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]-2H,3H,4H,5H,6H-PYRIDAZINO[4,5-B][1,4]THIAZINE-3,5-DIONE is unique due to its combination of a cyclopropyl group, tetrahydroquinoline moiety, and pyridazino-thiazine core. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research.

Properties

Molecular Formula

C20H20N4O3S

Molecular Weight

396.5 g/mol

IUPAC Name

4-cyclopropyl-6-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]pyridazino[4,5-b][1,4]thiazine-3,5-dione

InChI

InChI=1S/C20H20N4O3S/c25-17(22-9-3-5-13-4-1-2-6-15(13)22)11-23-20(27)19-16(10-21-23)28-12-18(26)24(19)14-7-8-14/h1-2,4,6,10,14H,3,5,7-9,11-12H2

InChI Key

DPJZEKYBGMZHHX-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CN3C(=O)C4=C(C=N3)SCC(=O)N4C5CC5

Origin of Product

United States

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